1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Properties
IUPAC Name |
1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHAGHPFMIFDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed using condensation reactions involving appropriate amines and aldehydes or ketones.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has been investigated for its potential as a drug candidate due to its unique structural properties. The spiro configuration is known to contribute to enhanced biological activity and selectivity towards certain biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast and lung cancer cells, with an IC50 value in the low micromolar range. The mechanism of action was hypothesized to involve apoptosis induction via the mitochondrial pathway.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems have been explored, particularly concerning anxiety and depression.
Case Study: Anxiety Reduction
Research conducted at a prominent university demonstrated that administration of the compound in rodent models resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests a possible role as an anxiolytic agent.
Antimicrobial Properties
Emerging studies have also suggested antimicrobial properties of this compound. Preliminary assays showed activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action
The mechanism of action of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The spiroquinazolinone scaffold varies in ring size, substituents, and heteroatom composition. Key comparisons include:
Key Observations :
- Ring Size Impact : Larger rings (e.g., cycloheptane) reduce melting points compared to smaller rings (cyclopentane, cyclohexane), likely due to reduced molecular rigidity .
Pharmacological Activities
Anti-inflammatory and iNOS Inhibition
- 4'-Aminosubstituted Analogs: Compounds like (4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([18F]FBAT) exhibit nanomolar potency against iNOS, surpassing standard inhibitors like L-NMMA in LPS-induced neuroinflammation models .
- Triazinoquinazoline Hybrids: Spiro compounds with trifluoromethoxy or methoxy substituents (e.g., 1'-(4-trifluoromethoxy)benzyl derivatives) show superior anti-inflammatory activity to Diclofenac in rat edema models .
Antimicrobial Activity
- N-Alkyl/Dialkyl Derivatives : Spiro(pyridine-4,2'-quinazolin)-4'(3'H)-ones with alkyl groups (e.g., 2,6-dialkyl-3'-phenyl) demonstrate moderate to strong activity against S. aureus and E. coli, highlighting the role of lipophilic substituents in membrane penetration .
Receptor Targeting
- Kappa-Opioid Receptor Agonists: Pyrazolo[1,5-a]pyrimidine-spiro hybrids (e.g., SalA-VS-08) exhibit nonbasic agonist activity, underscoring the scaffold’s versatility in targeting diverse receptors .
Biological Activity
1',6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a unique spiro structure that combines piperidine and quinazoline moieties. The synthesis typically involves multi-component reactions that enhance yield and efficiency. For instance, recent studies have utilized a one-pot four-component strategy involving isatin, ethyl cyanoacetate, dimedone, and aniline to produce derivatives of similar spiro compounds effectively .
Cholinesterase Inhibition
One of the most notable biological activities of this compound is its inhibition of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 15.0 |
| Standard Inhibitor (Donepezil) | 0.5 | 0.8 |
These results suggest that while the compound shows promising activity, it is less potent than traditional inhibitors like Donepezil .
Anticancer Activity
In addition to cholinesterase inhibition, spiro compounds have been investigated for their anticancer properties. For example, studies have shown that spiro[indoline] derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . The specific activity of this compound in various cancer models remains to be fully elucidated but indicates potential for further exploration.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of spiro compounds. Modifications at specific positions on the quinazoline or piperidine rings can enhance potency and selectivity:
- Position 2' : Substituents at this position can significantly affect AChE inhibition.
- Position 4' : The presence of electron-withdrawing groups has been correlated with increased inhibitory activity against cholinesterases.
Case Studies
Several case studies highlight the biological potential of spiro compounds similar to this compound:
- Alzheimer's Disease Models : In a study involving SH-SY5Y neuroblastoma cells, derivatives were shown to reduce neurotoxicity associated with AChE inhibition while maintaining cell viability .
- Cancer Cell Lines : Research demonstrated that certain spiro derivatives could inhibit growth in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis .
Q & A
Q. What are the standard synthetic protocols for preparing 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one?
A metal-free organocatalytic cascade reaction is commonly employed, involving cyclohexanone derivatives and substituted anilines. For example, using methyl-substituted anilines (e.g., methylbenzylamine) under mild conditions (40–80°C) yields the spiroquinazolinone core with high efficiency (89–96% yields) . Reaction times vary with substituents: electron-withdrawing groups (e.g., Cl, Br) accelerate reactions (~40–45 min), while electron-donating groups (e.g., methoxy) prolong them (~80 min). Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers validate the structural identity of synthesized 1',6'-dimethyl derivatives?
Multi-modal characterization is critical:
- NMR : Key signals include spirocyclic piperidine protons (δ 1.5–2.5 ppm) and quinazolinone carbonyl (δ ~165 ppm) .
- MS : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C₁₃H₁₅N₃O, m/z ~217.27) .
- IR : Confirm the carbonyl stretch (1650–1700 cm⁻¹) and sp³ C-H stretches (2850–2950 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
The compound is classified as harmful if inhaled (H332), causes skin irritation (H315), and serious eye damage (H319). Use PPE including nitrile gloves, EN 166-certified goggles, and NIOSH-approved respirators in ventilated environments. Store at 2–8°C in sealed, oxygen-free containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of spiroquinazolinones with enhanced bioactivity?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or iNOS. For example, spiro[piperidine-4,2'-quinazolin]-4'-ones with trifluoromethoxybenzyl groups showed >50% inhibition of carrageenan-induced edema in rats, outperforming ibuprofen . Virtual libraries of substituted derivatives can prioritize synthesis based on ADMET profiles and binding scores .
Q. What experimental strategies resolve contradictions in pharmacological data across studies?
Discrepancies in anti-inflammatory activity (e.g., variable IC₅₀ values) may arise from isoform selectivity (e.g., iNOS vs. constitutive NOS). Use isoform-specific assays:
- iNOS inhibition : Measure nitrite production in LPS-stimulated macrophages (IC₅₀ < 100 nM achievable) .
- Cross-reactivity testing : Compare activity against eNOS/nNOS using purified enzymes (e.g., fluorometric NADPH oxidation assays) .
- In vivo validation : Employ LPS-induced neuroinflammation models with PET imaging (e.g., [¹⁸F]FBAT tracer) to correlate target engagement .
Q. How can synthetic challenges (e.g., low yields with bulky substituents) be mitigated?
Optimization strategies include:
- Solvent tuning : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky aryl amines.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 min) for sterically hindered substrates .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
